molecular formula C16H13F2NO3 B2912315 [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE CAS No. 390393-06-3

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE

Cat. No.: B2912315
CAS No.: 390393-06-3
M. Wt: 305.281
InChI Key: HZGABUHQPDJWPX-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a benzoate ester derivative featuring a 4-methyl-substituted aromatic ring and a carbamoyl group linked to a 2,6-difluorophenyl moiety.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-10-5-7-11(8-6-10)16(21)22-9-14(20)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGABUHQPDJWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The fluorinated aromatic rings enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Analogues:

Methyl 4-dimethylaminobenzoate (): Lacks the carbamoyl and fluorophenyl groups but shares the benzoate ester core. The dimethylamino group confers basicity and hydrogen-bonding capacity, contrasting with the fluorine-induced lipophilicity of the target compound .

l-[(2,6-Difluorophenyl)methyl]-lH-l,2,3-triazole-4-carboxamide (): Shares the 2,6-difluorophenyl group but replaces the benzoate ester with a triazole-carboxamide scaffold, altering metabolic stability and binding interactions .

Physicochemical Properties

Property [(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate Methyl 4-dimethylaminobenzoate 2,6-DH-MNC
Molecular Weight ~317.3 g/mol (calculated) 179.2 g/mol ~450.4 g/mol
Polar Groups Carbamoyl, ester Dimethylamino, ester Carbamoyl, hydroxyl, nitro
Lipophilicity (LogP) Estimated ~3.2 (high due to fluorine) ~1.8 ~1.5 (polar groups dominate)
Stability Fluorine enhances hydrolytic stability Moderate ester stability Nitro group may reduce stability

Reactivity and Functional Implications

  • Electrophilic Substitution : The 2,6-difluorophenyl group in the target compound deactivates the aromatic ring, directing electrophilic attacks to meta/para positions less readily than in hydroxyl- or nitro-substituted analogs .
  • Hydrolysis Sensitivity : The benzoate ester is less prone to hydrolysis compared to nitro-containing derivatives (e.g., 2,6-DH-MNC), where electron-deficient aromatic systems may accelerate degradation .
  • Biological Interactions: Fluorine atoms improve membrane permeability and resistance to metabolic oxidation, contrasting with the polar, hydrogen-bonding dimethylamino group in methyl 4-dimethylaminobenzoate .

Biological Activity

[(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C12H12F2N2O2
  • IUPAC Name : [(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to [(2,6-difluorophenyl)carbamoyl]methyl 4-methylbenzoate. For instance, derivatives have shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. One study demonstrated that certain analogs inhibited c-Myc transcriptional activity, leading to reduced proliferation in c-Myc overexpressing cell lines .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial for treating hyperpigmentation disorders . The kinetic studies indicated that the compound acts as a competitive inhibitor, with significant effects observed at micromolar concentrations.

Antioxidant Activity

Antioxidant properties are also significant for this compound. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . The ability to neutralize reactive oxygen species (ROS) positions it as a candidate for further exploration in antioxidant therapies.

Case Studies and Research Findings

StudyFindings
Study on c-Myc Inhibition Demonstrated that analogs of the compound inhibit c-Myc transcriptional activity, leading to growth arrest in cancer cells .
Tyrosinase Inhibition Study Identified potent inhibition of mushroom tyrosinase activity, suggesting potential for skin-related applications .
Antioxidant Efficacy Showed significant scavenging of DPPH radicals, indicating strong antioxidant properties .

The mechanisms through which [(2,6-difluorophenyl)carbamoyl]methyl 4-methylbenzoate exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like tyrosinase, it alters their activity.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
  • Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

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